1,2,5-Benzothiadiazol, 4-benzamido-
Description
1,2,5-Benzothiadiazol, 4-benzamido- is a heterocyclic compound featuring a benzothiadiazole core substituted at the 4-position with a benzamido group. The benzothiadiazole scaffold is renowned for its electron-deficient nature, making it valuable in materials science, particularly in organic electronics and photovoltaics .
Properties
Molecular Formula |
C13H9N3OS |
|---|---|
Molecular Weight |
255.30 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C13H9N3OS/c17-13(9-5-2-1-3-6-9)14-10-7-4-8-11-12(10)16-18-15-11/h1-8H,(H,14,17) |
InChI Key |
DTMHUYGJEGAHPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,5-Benzothiadiazol, 4-benzamido- typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine . This reaction yields 2,1,3-benzothiadiazole, which can then be further functionalized to introduce the benzamido group. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1,2,5-Benzothiadiazol, 4-benzamido- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Under reducing conditions, it can revert to its precursor amines.
Substitution: It readily forms nitro and chloro derivatives through substitution reactions
Cross-Coupling Reactions: The compound is often used in Suzuki-Miyaura cross-coupling reactions to form larger molecules and conductive polymers.
Scientific Research Applications
1,2,5-Benzothiadiazol, 4-benzamido- has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for high-performance donor-acceptor polymers in organic photovoltaics and organic field-effect transistors
Photovoltaics: The compound is used in the development of organic solar cells due to its electron-deficient nature and ability to form conjugated polymers.
Fluorescent Sensors: It is researched for use in fluorescent sensors due to its electron donor-acceptor properties.
Mechanism of Action
The mechanism of action of 1,2,5-Benzothiadiazol, 4-benzamido- involves its electron-deficient nature, which allows it to participate in various electron transfer processes. In organic electronics, it acts as an acceptor unit, facilitating the transfer of electrons and improving the electronic properties of the resulting materials .
Comparison with Similar Compounds
Comparison with Similar Benzothiadiazole Derivatives
Structural and Electronic Properties
The table below compares 1,2,5-Benzothiadiazol, 4-benzamido- with three structurally related benzothiadiazole compounds:
Key Observations:
- Electronic Modulation: The 4-benzamido group in the target compound likely improves solubility and intermolecular interactions compared to non-polar substituents (e.g., bromo or ethynyl groups). However, its electron-withdrawing effect is weaker than fused bis-thiadiazole systems, which exhibit superior electron-deficiency for charge transport .
- Luminescence: Unlike 4,7-diphenylethynyl-2,1,3-benzothiadiazole (fluorescence quantum yield = 0.82), the benzamido substituent may reduce emission efficiency due to non-radiative decay pathways from rotational freedom in the benzamide group .
Stability and Reactivity
- Thermal Stability : Fused bis-thiadiazoles exhibit superior thermal stability (decomposition >300°C) due to rigid π-conjugation, whereas 4-benzamido derivatives may degrade at lower temperatures (~200–250°C) due to labile amide bonds .
- Chemical Reactivity : The benzamido group’s NH moiety offers sites for further functionalization (e.g., acylation or sulfonation), unlike halogenated derivatives, which are typically inert under mild conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
